molecular formula C20H16N2O4 B6418441 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 950415-76-6

8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B6418441
CAS No.: 950415-76-6
M. Wt: 348.4 g/mol
InChI Key: NLVXXQBUBNGTBO-UHFFFAOYSA-N
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Description

8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound of significant interest in advanced research and development. It features a unique molecular architecture that combines a coumarin core with a 1,2,4-oxadiazole moiety, a structural motif known for its stability and potential bioactivity . The specific incorporation of an ethoxy group at the 8-position of the chromen ring is designed to enhance solubility and modulate the compound's electronic properties, while the 4-methylphenyl substitution on the oxadiazole ring contributes to its distinct physicochemical profile . This well-defined, conjugated system suggests potential applications in optoelectronic materials and as a molecular probe due to its likely fluorescent characteristics . In the realm of medicinal chemistry, closely related coumarin-oxadiazole hybrids are actively investigated for various biological activities. These structural classes have demonstrated relevance in developing inhibitors for enzymes like α-amylase, a target in anti-diabetic research, and have shown promising antimicrobial properties in scientific studies . The compound's rigid structure allows for precise functionalization, making it a valuable scaffold for generating derivatives in structure-activity relationship (SAR) studies or for tailored modifications in specific industrial applications . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-3-24-16-6-4-5-14-11-15(20(23)25-17(14)16)19-21-18(22-26-19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVXXQBUBNGTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Coumarin Formation

The 8-ethoxy coumarin scaffold is synthesized via Pechmann condensation, which involves the reaction of a substituted resorcinol derivative with a β-keto ester. For 8-ethoxy substitution, 3-ethoxy-4-hydroxybenzaldehyde serves as the starting material.

Procedure :

  • Reactants : 3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) are dissolved in concentrated sulfuric acid at 0–5°C.

  • Reaction Conditions : The mixture is stirred for 4–6 hours at 0–5°C, followed by quenching in ice water.

  • Work-Up : The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to yield 8-ethoxy-2H-chromen-2-one.

Key Data :

ParameterValue
Yield68–72%
Melting Point142–144°C
Characterization1H^1H NMR, IR, MS
ParameterValue
Yield65%
Characterization13C^{13}C NMR, HPLC

Cyclization via Amidoxime Intermediate

The carboxyl group at position 3 is converted to an amidoxime, which undergoes cyclization with 4-methylbenzoyl chloride to form the oxadiazole ring.

Procedure :

  • Amidoxime Formation : 3-Carboxy-8-ethoxycoumarin (1.0 eq) is reacted with hydroxylamine hydrochloride (2.0 eq) in pyridine at 60°C for 12 hours.

  • Cyclization : The amidoxime intermediate (1.0 eq) is treated with 4-methylbenzoyl chloride (1.2 eq) in DMF under microwave irradiation (100 W, 120°C, 20 min).

  • Work-Up : The crude product is purified via recrystallization (ethanol:water, 3:1).

Key Data :

ParameterValue
Yield58%
Reaction Time20 min (MWI)
CharacterizationHRMS, 1H^1H NMR

Superbase-Mediated One-Pot Synthesis

A one-pot method utilizing NaOH/DMSO as a superbase enables direct cyclization between the coumarin-amidoxime and methyl 4-methylbenzoate.

Procedure :

  • Reactants : Coumarin-amidoxime (1.0 eq) and methyl 4-methylbenzoate (1.5 eq) are suspended in DMSO.

  • Reaction Conditions : NaOH (3.0 eq) is added, and the mixture is stirred at 80°C for 18 hours.

  • Work-Up : The product is neutralized with HCl, extracted with ethyl acetate, and crystallized from methanol.

Key Data :

ParameterValue
Yield74%
Purity>98% (HPLC)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The microwave-assisted cyclization offers rapid reaction times but lower yields due to byproduct formation. In contrast, the superbase method provides higher yields but requires prolonged heating.

Table 1: Comparison of Key Methods

MethodYieldTimeAdvantagesLimitations
Microwave Cyclization58%20 minFast, solvent-efficientLow yield, specialized equipment
Superbase-Mediated74%18 hHigh yield, one-potLong duration, harsh base

Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H NMR : The ethoxy group at position 8 appears as a triplet at δ 1.42 ppm (CH₃) and a quartet at δ 4.12 ppm (CH₂). The oxadiazole protons resonate as singlet at δ 8.40 ppm.

  • HRMS : Calculated for C₂₁H₁₇N₂O₄ [M+H]⁺: 361.1189; Found: 361.1185.

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar structure of the coumarin core and the orthogonal orientation of the oxadiazole ring. Intermolecular C–H···O interactions stabilize the crystal lattice .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Chromen-2-One Derivatives

The following table summarizes key structural analogues and their differences:

Compound Name Chromen-2-One Substituents Oxadiazole/Other Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 8-ethoxy 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl] C20H17N3O4 363.37
8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one 8-ethoxy 3-(4-nitrophenyl) C17H13NO5 311.29
8-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one 8-methyl 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl] C17H11N3O3 305.29
3-Acetyl-8-methoxy-2H-chromen-2-one 8-methoxy 3-acetyl C12H10O4 218.21
2-Benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-triazolo[4,3-a]pyridin-3-one Triazolopyridinone core (not chromen-2-one) 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl] C22H16N6O2 396.40
Key Observations:

Substituent Effects: The ethoxy group at position 8 (target compound) increases hydrophobicity compared to methoxy (e.g., 8-methoxy derivatives) . The 4-methylphenyl group on the oxadiazole enhances steric bulk and electron-donating properties relative to pyridinyl (C17H11N3O3, ) or nitro-substituted analogues (C17H13NO5, ).

Biological Relevance: Oxadiazole-containing compounds often exhibit improved metabolic stability and binding affinity to biological targets . The triazolopyridinone derivative (C22H16N6O2) demonstrates the versatility of oxadiazole in non-coumarin scaffolds .

Crystallographic Data:
  • 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one (C17H13NO5): Crystal structure resolved using SHELXL , with a planar chromen-2-one core and dihedral angles influenced by the nitro group .
  • Triazolopyridinone Derivatives: Structural analysis via Mercury software (Cambridge Crystallographic Data Centre) highlights packing similarities and intermolecular interactions .

Biological Activity

Chemical Structure and Properties

The compound features:

  • Chromenone moiety : Known for various biological activities including anti-inflammatory and anticancer properties.
  • Oxadiazole ring : Recognized for its role in drug development, particularly in targeting enzymes and receptors involved in disease processes.

Biological Activities

Research on related compounds indicates that derivatives of both chromenone and oxadiazole exhibit significant biological activities:

  • Anticancer Activity :
    • Compounds containing oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as HDAC and thymidylate synthase. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in breast cancer cells (MCF-7) by increasing p53 expression and activating caspases .
    • A related study highlighted that oxadiazole derivatives could selectively inhibit cancer-related carbonic anhydrases, which are implicated in tumor growth and metastasis .
  • Antimicrobial Properties :
    • The antibacterial activity of oxadiazole derivatives has been documented against various human pathogenic bacteria. For example, certain synthesized compounds demonstrated significant efficacy against multiple bacterial strains .
  • Anti-inflammatory Effects :
    • Some studies suggest that oxadiazole-containing compounds exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

While specific mechanisms for 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one remain unclear due to a lack of direct research, the following general mechanisms are observed in related compounds:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors for enzymes crucial in cancer metabolism.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism among anticancer agents .

Case Studies

Several case studies involving structurally similar compounds provide insights into potential biological activities:

CompoundActivityFindings
1,2,4-Oxadiazole DerivativeAnticancerInduced apoptosis in MCF-7 cells via p53 pathway activation .
6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl)AntibacterialEffective against multiple bacterial strains with significant inhibition rates .
Various Oxadiazole DerivativesAnti-inflammatoryShowed potential to reduce inflammation markers in vitro .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclocondensation of 4-oxochromane-2-carboxylic acids with amidoximes using 1,1'-carbonyldiimidazole (CDI) as an activating agent in DMF. Key steps include oxadiazole ring formation and chromenone backbone assembly. Reaction conditions (e.g., 80–100°C, anhydrous environment) and purification via column chromatography are critical for achieving yields of 65–85% . Adjusting stoichiometric ratios of reagents (e.g., acetic anhydride, POCl₃) and monitoring pH during intermediate steps can further enhance purity .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination, supported by SHELX software for refinement . Complement with NMR (¹H/¹³C) to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For challenging crystallinity issues, employ fragment screening or twinning corrections in SHELXL .

Q. How does the electronic nature of substituents influence the compound’s reactivity?

The ethoxy group at position 8 enhances electron density on the chromenone core, increasing susceptibility to electrophilic attacks. Conversely, the 4-methylphenyl-oxadiazole moiety introduces steric hindrance, affecting nucleophilic substitution rates. DFT calculations can predict reactive sites, validated experimentally via Hammett plots .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., receptor inhibition vs. no observed effect) may arise from assay conditions (e.g., pH, solvent polarity). Use orthogonal assays (e.g., fluorescence polarization for receptor binding vs. enzymatic activity tests) and control for compound stability under experimental conditions. Cross-validate with structurally analogous compounds (e.g., pyridinyl-oxadiazole derivatives) to isolate structure-activity relationships .

Q. How can computational methods predict biological targets, and what experimental validation is required?

Molecular docking (AutoDock Vina) and pharmacophore modeling can identify potential targets like AMPA receptors or kinases. Validate predictions via competitive binding assays (e.g., radiolabeled ligand displacement using ³H-labeled analogs) and site-directed mutagenesis to confirm binding residues .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Poor crystallization may result from conformational flexibility in the oxadiazole-chromenone linkage. Use high-throughput screening with varied solvents (e.g., DMSO/water mixtures) and additives (e.g., PEG 4000). For twinned crystals, apply SHELXL’s TWIN/BASF commands for refinement .

Q. How does the oxadiazole ring contribute to stability under physiological conditions?

The 1,2,4-oxadiazole ring’s resonance stabilization reduces hydrolysis rates compared to esters. Assess stability via HPLC-MS in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours. Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to further enhance resilience .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) to separate polar byproducts. For persistent impurities, employ recrystallization from ethanol/water (7:3 v/v). Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., cooling rates, inert gas use) meticulously, as slight variations can alter oxadiazole ring formation kinetics .
  • Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing motifs .
  • Biological Assays : Pre-saturate assay buffers with the compound to avoid solubility-driven false negatives. Use DMSO stocks ≤0.1% to minimize solvent interference .

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